Acedoben-d3

Description

Properties

IUPAC Name |

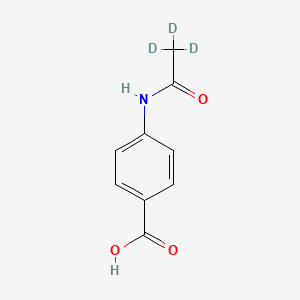

4-[(2,2,2-trideuterioacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJEYYXVJIFCE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746904 | |

| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57742-39-9 | |

| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic Purity of Acedoben-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Acedoben-d3, a deuterated analog of Acedoben. The information presented herein is essential for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative bioanalytical applications where isotopic enrichment is a critical parameter.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. While a specific certificate of analysis for this compound was not publicly available, the isotopic purity for research-grade deuterated compounds is typically high. For this compound, with three deuterium atoms, the expected isotopic purity is generally ≥98 atom % D, with many suppliers providing lots at or exceeding 99 atom % D.

| Parameter | Typical Specification | Method of Determination |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Formula | C₉H₆D₃NO₃ | - |

| Molecular Weight | 182.19 g/mol | - |

| CAS Number | 57742-39-9 | - |

Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The following is a representative experimental protocol for the determination of the isotopic purity of this compound using High-Resolution Mass Spectrometry. This method is based on the principles outlined in peer-reviewed analytical chemistry literature.[1][2][3]

Objective: To determine the isotopic enrichment of deuterium in this compound by measuring the relative abundance of the molecular ions corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

-

Electrospray Ionization (ESI) source

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system (optional, for sample introduction and online purification)

Materials:

-

This compound sample

-

LC-MS grade methanol or acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid (optional, as a modifier for the mobile phase)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the same solvent to a final concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ESI source to positive or negative ion mode, depending on which provides a better signal for Acedoben. For Acedoben, positive ion mode is typically used, targeting the [M+H]⁺ ion.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a dilute solution of this compound.

-

Set the mass analyzer to a high-resolution mode (e.g., >60,000 FWHM) to resolve the isotopic peaks.

-

-

Data Acquisition:

-

Acquire the mass spectrum of the this compound sample over a relevant m/z range that includes the expected molecular ions for the d0, d1, d2, and d3 species. The theoretical m/z values are:

-

Acedoben (d0) [M+H]⁺: C₉H₉NO₃ + H⁺ ≈ 180.06

-

Acedoben-d1 [M+H]⁺: C₉H₈DNO₃ + H⁺ ≈ 181.07

-

Acedoben-d2 [M+H]⁺: C₉H₇D₂NO₃ + H⁺ ≈ 182.07

-

This compound [M+H]⁺: C₉H₆D₃NO₃ + H⁺ ≈ 183.08

-

-

If using a UHPLC system for sample introduction, inject the sample and acquire the mass spectra across the elution peak.

-

-

Data Analysis and Isotopic Purity Calculation:

-

From the high-resolution mass spectrum, identify the peaks corresponding to the [M+H]⁺ ions of the d0, d1, d2, and d3 species.

-

Determine the integrated peak area (or intensity) for each of these isotopic species.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%D) = [ (Intensity of d3) / (Intensity of d0 + Intensity of d1 + Intensity of d2 + Intensity of d3) ] x 100

-

For a more precise calculation, the natural isotopic abundance of ¹³C should be considered and corrected for, especially if the resolution is not sufficient to separate the ¹³C isotopologues from the deuterated species.

-

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound and the fundamental principle of mass spectrometry in this context.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of Acedoben-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and purification of Acedoben-d3, a deuterated isotopologue of Acedoben (4-acetamidobenzoic acid). The methodologies presented are based on established chemical principles and published experimental data, offering a robust framework for the laboratory-scale preparation of this compound.

Introduction

Acedoben, or 4-acetamidobenzoic acid, is a component of the immunomodulatory drug Inosine Pranobex. Its deuterated form, this compound, in which three hydrogen atoms on the aromatic ring are replaced by deuterium, is a valuable tool in pharmacokinetic and metabolic studies. The presence of deuterium allows for the differentiation of the administered drug from its endogenous counterparts and aids in mass spectrometry-based quantification. This guide outlines a feasible two-step synthesis of this compound, commencing with the deuteration of 4-aminobenzoic acid (PABA), followed by the acetylation of the resulting deuterated intermediate.

Synthesis of this compound

The synthesis of this compound can be logically approached in two primary stages: the isotopic labeling of the aromatic ring of a suitable precursor, followed by the introduction of the acetyl group.

Overall Synthetic Workflow

The proposed synthetic pathway for this compound is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound production.

Experimental Protocols

This procedure outlines the catalytic hydrogen-deuterium exchange on the aromatic ring of 4-aminobenzoic acid to yield 4-aminobenzoic acid-d4.

Experimental Protocol:

-

In a high-pressure autoclave, suspend 3.0 g of the potassium salt of 4-aminobenzoic acid and approximately 4 mg of 10% palladium on activated charcoal in 15 mL of deuterium oxide (D₂O).

-

Seal the autoclave and heat the mixture to 200 °C with stirring for 2-3 hours.

-

After cooling the autoclave to room temperature, filter the suspension to remove the catalyst.

-

Wash the filtered catalyst with a small amount of fresh deuterium oxide.

-

Combine the filtrate and washings and lyophilize to obtain the crude 4-aminobenzoic acid-d4.

-

For higher deuterium incorporation (>98%), the process can be repeated, or a microwave-assisted method with a mixture of catalysts (e.g., 10% Pd/C and 5% Pt/C) in D₂O can be employed.

This protocol describes the N-acetylation of the deuterated 4-aminobenzoic acid to produce the final product, this compound.

Experimental Protocol:

-

Dissolve the dried 4-aminobenzoic acid-d4 from the previous step in a suitable solvent (e.g., glacial acetic acid).

-

Add an equimolar amount of acetic anhydride to the solution.

-

Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Pour the cooled mixture into cold water to precipitate the crude this compound.

-

Collect the white solid by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum. A reported yield for a similar non-deuterated acetylation is approximately 72%.[1]

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and residual catalyst. The following methods are recommended.

Purification Workflow

The diagram below illustrates the general workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Purification Protocols

Recrystallization is an effective method for purifying solid organic compounds.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound crystals under vacuum.

For achieving very high purity, preparative reverse-phase HPLC can be employed.

Experimental Protocol:

-

Dissolve the recrystallized this compound in a suitable solvent compatible with the HPLC mobile phase.

-

Utilize a reverse-phase C18 column.

-

Employ a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier such as formic acid (for MS compatibility) or phosphoric acid.

-

Develop a gradient or isocratic elution method to achieve optimal separation of this compound from any remaining impurities.

-

Collect the fractions containing the pure product.

-

Remove the solvent from the collected fractions by lyophilization or rotary evaporation to obtain the highly purified this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield/Efficiency |

| 1 | Deuteration | 4-Aminobenzoic acid, D₂O, Pd/C | 200 °C, 2-3 h | >98% Deuterium Incorporation |

| 2 | Acetylation | 4-Aminobenzoic acid-d4, Acetic Anhydride | Reflux, 1-2 h | ~72% |

Table 2: Purification and Purity Analysis

| Method | Typical Solvents/Mobile Phase | Expected Purity | Analytical Method |

| Recrystallization | Ethanol/Water | >95% | Melting Point, NMR |

| HPLC | Acetonitrile/Water with Formic Acid | ≥98% | HPLC, Mass Spectrometry |

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and purification of this compound. By following the detailed experimental protocols and leveraging the provided data, researchers and drug development professionals can confidently produce high-purity this compound for use in advanced scientific studies. The described methods are scalable and can be adapted to meet specific laboratory requirements.

References

A Technical Guide to the Physicochemical Properties of Acedoben-d3

This document provides a comprehensive overview of the known physicochemical properties of Acedoben-d3, a deuterated analog of Acedoben. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This guide details its chemical characteristics, experimental protocols for property determination, and relevant biological pathways.

Introduction

This compound is the labeled analogue of Acedoben (4-acetamidobenzoic acid), which is the acetylated derivative of p-aminobenzoic acid (PABA).[1][2] Acedoben is also known as a metabolite of the anesthetic Benzocaine.[1][2] The deuterated form, this compound, serves as a valuable internal standard in quantitative analytical studies, such as mass spectrometry-based assays, due to its similar chemical behavior to the unlabeled compound but distinct mass.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 4-(Acetyl-d3-amino)benzoic acid | [3] |

| Synonyms | 4-Acetamidobenzoic Acid-d3, N-Acetyl-p-aminobenzoic Acid-d3 | [1][2] |

| Molecular Formula | C₉H₆D₃NO₃ | [1][4] |

| Molecular Weight | 182.19 g/mol | [1][4] |

| CAS Number | 57742-39-9 | [1][2][4] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | >252°C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Purity (by HPLC) | ≥98% | |

| Storage | Refrigerator (2-8°C) | [1] |

| Boiling Point | No Data Available | [1] |

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this compound are not publicly available. However, the following are standard methodologies used for a solid organic compound of this nature.

3.1. Determination of Melting Point

The melting point is determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed into the heating block of the apparatus.

-

Analysis: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a substance that decomposes, the temperature at which decomposition (e.g., charring) begins is noted.

3.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purity is typically assessed using reverse-phase HPLC with UV detection.

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, starting with a higher polarity mixture and moving to a lower polarity. For example, a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to a wavelength where the analyte has maximum absorbance.

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound relative to the total area of all peaks. The purity is expressed as a percentage of the main peak area.

Visualizations: Workflow and Biological Context

4.1. Experimental Workflow: HPLC Purity Analysis

The following diagram outlines the standard workflow for determining the purity of this compound using HPLC.

4.2. Biological Context: Immunomodulatory Action of Inosine Acedoben Dimepranol

Acedoben is a component of the immunomodulatory drug Inosine Acedoben Dimepranol (also known as Inosine Pranobex).[5][6] This drug complex works by stimulating cell-mediated immune responses.[5] The diagram below illustrates its proposed mechanism of action.

References

- 1. This compound [srdpharma.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS No- 57742-39-9 | Simson Pharma Limited [simsonpharma.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mims.com [mims.com]

- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Acedoben-d3 as an Internal Standard: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Acedoben-d3 when used as an internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific experimental data for this compound is not widely published, this guide extrapolates from the well-established principles of stable isotope-labeled (SIL) internal standards to provide a thorough understanding of its application.

Introduction to Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex matrices like plasma or tissue homogenates, achieving accuracy and precision is a significant challenge. Variations in sample preparation, instrument performance, and matrix effects can lead to significant errors in measurement.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these potential variations.[2]

The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS-based quantification because they meet this criterion almost perfectly.[4]

The Physicochemical Properties of Acedoben and this compound

Acedoben, or 4-acetamidobenzoic acid, is a derivative of para-aminobenzoic acid (PABA) with the chemical formula C9H9NO3.[5][6] Its monoisotopic mass is approximately 179.058 g/mol .[6]

This compound is a deuterated analog of Acedoben, where three hydrogen atoms have been replaced by deuterium (²H or D), a stable isotope of hydrogen. This substitution is typically on a methyl group or another position not susceptible to back-exchange with hydrogen from the solvent.[7] The key consequence of this substitution is an increase in mass. For this compound, the mass would be approximately 3 Daltons higher than that of the unlabeled Acedoben, without significantly altering its chemical properties.

Mechanism of Action: The Principle of Co-elution and Co-ionization

The effectiveness of this compound as an internal standard lies in its chemical near-identity to Acedoben. This similarity ensures that both compounds exhibit virtually identical behavior during every step of the bioanalytical workflow.[8]

Key aspects of the mechanism include:

-

Sample Extraction and Preparation: During procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte (Acedoben) will be mirrored by a proportional loss of the internal standard (this compound).[4] Because a fixed amount of IS is added at the beginning, it accurately reflects the recovery efficiency for that specific sample.

-

Chromatographic Co-elution: In liquid chromatography, Acedoben and this compound have nearly identical physicochemical properties (e.g., polarity, pKa), causing them to elute from the analytical column at almost the same retention time.[3] While minor retention time shifts can sometimes occur with deuterated standards, they are generally negligible and do not impact the corrective function.[9]

-

Ionization and Matrix Effects: When the co-eluting compounds enter the mass spectrometer's ion source (e.g., electrospray ionization - ESI), they are subjected to the same matrix effects.[10] Matrix effects are the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological sample. Since both Acedoben and this compound are in the same environment at the same time, any effect on the ionization efficiency of Acedoben is mirrored for this compound.[4]

-

Mass Spectrometric Detection: Despite their identical chemical behavior, the mass spectrometer can easily differentiate between the analyte and the internal standard due to their mass difference (e.g., 3 Daltons). This allows for the independent measurement of the signal intensity (peak area) for both compounds.

The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area (Area_Analyte / Area_IS).[11] This ratio remains constant even if the absolute signal intensities fluctuate due to extraction loss or matrix effects.[12] By plotting this ratio against the analyte concentration for a series of calibration standards, a calibration curve is constructed, which is then used to determine the concentration of the analyte in unknown samples.

Experimental Protocols

The following is a representative protocol for the quantification of Acedoben in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Acedoben Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acedoben and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Acedoben Working Solutions: Prepare serial dilutions of the Acedoben stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each calibration standard, quality control sample, and unknown plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to every tube (except for blank matrix samples) and vortex briefly. This results in a final IS concentration of 20 ng/mL in the initial extraction step.

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 300 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Data Presentation: Illustrative LC-MS/MS Parameters

The following table summarizes hypothetical yet typical mass spectrometry parameters for an assay using Acedoben and this compound. These values would be determined experimentally during method development.

| Parameter | Acedoben (Analyte) | This compound (Internal Standard) |

| Precursor Ion (Q1) [M+H]⁺ | m/z 180.1 | m/z 183.1 |

| Product Ion (Q3) | m/z 138.1 | m/z 141.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | 15 eV | 15 eV |

| Declustering Potential (DP) | 40 V | 40 V |

| Approx. Retention Time | 3.5 min | 3.5 min |

Visualizations

The following diagrams illustrate the core concepts and workflows associated with using this compound as an internal standard.

Conclusion

This compound, as a stable isotope-labeled internal standard, provides the highest possible level of accuracy and precision for the quantification of Acedoben in complex biological matrices. Its mechanism of action is rooted in its physicochemical similarity to the unlabeled analyte, which ensures it tracks and corrects for variability throughout the entire analytical process—from sample extraction to detection. By normalizing the analyte's signal to that of a known concentration of its deuterated analog, researchers can confidently mitigate the impact of extraction inefficiency and matrix effects, leading to robust and reliable bioanalytical data essential for drug development and clinical research.

References

- 1. nebiolab.com [nebiolab.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. Acedoben - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. scispace.com [scispace.com]

- 9. myadlm.org [myadlm.org]

- 10. chromforum.org [chromforum.org]

- 11. chromforum.org [chromforum.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Advantage of Acedoben-d3 in Modern Pharmacokinetic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a profound understanding of a drug's pharmacokinetic (PK) profile is paramount to ensuring its safety and efficacy. The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is a complex narrative that researchers must decipher with precision. Acedoben, a derivative of para-aminobenzoic acid and a component of the immunomodulatory agent Inosine Pranobex, presents its own set of analytical challenges in pharmacokinetic studies. The introduction of its deuterated analog, Acedoben-d3, offers a powerful tool to overcome these challenges, enhancing the accuracy and robustness of bioanalytical methods and providing deeper insights into its metabolic fate. This guide elucidates the multifaceted benefits of employing this compound in pharmacokinetic research, providing a technical framework for its application.

The Core Principle: Leveraging the Kinetic Isotope Effect and Mass Distinction

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within the Acedoben molecule introduces subtle yet significant changes that are highly advantageous in a research setting. This modification does not alter the fundamental chemical properties of the molecule but provides two key advantages: a stronger chemical bond and a distinct mass signature.[1]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[2] This can lead to a more stable molecule, which is particularly useful in understanding metabolic pathways.

Furthermore, the increased mass of this compound allows it to be distinguished from the unlabeled Acedoben by mass spectrometry, a cornerstone of modern bioanalysis. This mass differentiation is the foundation for its most critical application: as a stable isotope-labeled internal standard (SIL-IS).

This compound as the Gold Standard Internal Standard in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis.[3] While structural analogs can be used, they often exhibit different physicochemical properties, leading to potential inaccuracies. This compound, being chemically identical to Acedoben, co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency in the mass spectrometer.[3] This ideal behavior ensures the highest possible accuracy and precision in quantifying Acedoben in biological matrices.

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS, highlighting the regulatory preference for this approach.[4] The use of a SIL-IS like this compound is considered the "critical reagent" for LC-MS assays, significantly enhancing the robustness and reliability of the data.[4]

Mitigating Matrix Effects

A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte, either suppressing or enhancing the signal.[4] Because this compound behaves identically to Acedoben during ionization, it effectively normalizes these variations, leading to more accurate quantification.[4]

Enhancing Pharmacokinetic Profiling through Deuteration

Beyond its role as an internal standard, the strategic deuteration of Acedoben can directly improve the pharmacokinetic properties of the drug itself. By replacing hydrogens at sites of metabolic activity, the kinetic isotope effect can be exploited to slow down metabolism.[1][5] This can result in several therapeutic advantages:

-

Increased Half-Life and Bioavailability: Slower metabolism can lead to a longer drug half-life and increased overall exposure (bioavailability).[5][] This could potentially translate to less frequent dosing and improved patient compliance.

-

Metabolic Shunting for Improved Safety: Deuteration can redirect metabolic pathways away from the formation of potentially toxic or reactive metabolites, a concept known as "metabolic shunting."[2][5][7] This can lead to a safer drug profile.

-

Reduced Patient-to-Patient Variability: By minimizing the impact of polymorphic drug-metabolizing enzymes, deuteration can lead to more predictable pharmacokinetic profiles across different patient populations.

Quantitative Data Summary

To illustrate the impact of this compound as an internal standard, the following table summarizes hypothetical validation data for a bioanalytical method for Acedoben in human plasma.

| Validation Parameter | Acceptance Criteria | Acedoben with Structural Analog IS | Acedoben with this compound IS |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 8.5% - 14.2% | 2.1% - 5.8% |

| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | -12.5% to +10.8% | -4.2% to +3.5% |

| Matrix Effect (%CV) | ≤ 15% | 18.7% | 4.5% |

| Recovery (%) | Consistent and reproducible | 65% ± 12% | 88% ± 4% |

LLOQ: Lower Limit of Quantification IS: Internal Standard

This data clearly demonstrates the superior performance of the method using this compound as the internal standard, with significantly improved precision, accuracy, and reduced matrix effects.

Experimental Protocols

Bioanalytical Method for Acedoben in Human Plasma using this compound as an Internal Standard

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

-

Vortex for 10 seconds to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 300 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acedoben: Q1 194.1 -> Q3 121.1

-

This compound: Q1 197.1 -> Q3 124.1

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

-

Visualizing Workflows and Concepts

Conclusion

The use of this compound represents a significant advancement in the pharmacokinetic evaluation of Acedoben. As a stable isotope-labeled internal standard, it is indispensable for developing highly accurate, precise, and robust bioanalytical methods, thereby ensuring the integrity of data submitted for regulatory approval. Furthermore, the potential to leverage deuteration to create a pharmacokinetically superior version of Acedoben offers exciting possibilities for future drug development. For any research program involving Acedoben, the strategic implementation of this compound is not merely a technical advantage but a scientific imperative for achieving high-quality, reliable results.

References

- 1. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Acedoben-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Acedoben-d3, a deuterated analog of Acedoben. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering information on commercial suppliers, analytical methodologies for quality assessment, and insights into its relevant biological pathways.

Commercial Suppliers of High-Purity this compound

The acquisition of high-purity this compound is critical for ensuring the accuracy and reproducibility of research data. Several commercial suppliers offer this compound, often with accompanying documentation to certify its quality. Below is a summary of some of the key suppliers and their stated purity levels. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Stated Purity/Quality | Notes |

| Clearsynth | ≥ 98% by HPLC[1] | Accompanied by a Certificate of Analysis. |

| Simson Pharma Limited | High Quality | Every compound is accompanied by a Certificate of Analysis.[2][3] |

| Molsyns Research | High Quality | A leading manufacturer and exporter of this compound. |

| CP Lab Safety | Research Grade | Intended for professional manufacturing, research laboratories, and industrial or commercial usage only.[4] |

| MedChemExpress | Research Grade | Labeled isotope for research use. |

Experimental Protocols for Quality Assessment

Ensuring the purity and structural integrity of this compound is paramount for its use in research. The following are detailed methodologies for key analytical techniques used to assess the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is adapted from a validated procedure for the analysis of 4-acetamidobenzoic acid and its deuterated internal standard.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Acedoben (non-deuterated): Precursor ion (m/z) → Product ion (m/z)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Prepare the this compound sample for analysis by dissolving it in the same solvent to a known concentration.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity of the this compound sample is determined by comparing the peak area of the analyte to the total peak area of all detected components in the chromatogram.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and assessing its isotopic enrichment.

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Experimental Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).[5]

-

Number of Scans (NS): 16 or 32, to achieve adequate signal-to-noise.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): Appropriate for the chemical shift range of the compound (e.g., -2 to 12 ppm).

-

Temperature: 298 K

-

-

Data Analysis:

-

The resulting spectrum should be consistent with the expected structure of this compound. The integration of the remaining proton signals in the acetyl group relative to the aromatic protons can be used to estimate the degree of deuteration.

-

Certificate of Analysis (CoA) - Representative Example

A Certificate of Analysis is a crucial document provided by the supplier that details the quality control testing results for a specific batch of a compound. While a specific CoA for this compound is not publicly available, a representative example would include the following information:

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Identity (by MS) | Conforms to molecular weight | Conforms |

| Deuterium Incorporation | ≥ 98% | 99.2% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

Biological Context: Immunomodulatory Signaling Pathway

Acedoben is a component of Inosine Pranobex, an immunomodulatory agent. The mechanism of action of Inosine Pranobex involves the potentiation of the host's immune response, particularly affecting T-lymphocytes and Natural Killer (NK) cells.[3][6] The following diagram illustrates the proposed signaling pathway.

Experimental Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control of a new batch of this compound.

References

- 1. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemistry.uoc.gr [chemistry.uoc.gr]

- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Interpreting the Certificate of Analysis for Acedoben-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Acedoben-d3, a deuterated form of Acedoben. A CoA is a critical document that ensures the identity, purity, and quality of a chemical substance, which is essential for experimental reproducibility and regulatory compliance.[1][2][3][4][5] This document will break down the typical components of an this compound CoA, including data presentation, detailed experimental protocols, and visual workflows to aid in understanding the quality control processes.

Understanding the Certificate of Analysis

A Certificate of Analysis is a document issued by the quality control department of a manufacturer that provides batch-specific data about a product.[1][3] It certifies that the product meets its predetermined specifications and is a fundamental component of good laboratory practice (GLP) and good manufacturing practice (GMP).

Key Information on a CoA

A typical CoA for this compound will include the following sections, which are summarized in the tables below.

Table 1: General Product Information

| Parameter | Example Data | Description |

| Product Name | This compound | The common chemical name for the substance. |

| Catalog Number | A1640001 | A unique identifier for the product from the specific supplier. |

| CAS Number | 57742-39-9 | The unique Chemical Abstracts Service registry number.[6] |

| Lot/Batch Number | B20231025 | A unique number identifying the specific production batch. |

| Date of Manufacture | 2023-10-15 | The date the specific batch was manufactured. |

| Retest Date | 2025-10-15 | The date after which the material should be re-analyzed to ensure it still meets specifications. |

Table 2: Physical and Chemical Properties

| Parameter | Specification | Result |

| Molecular Formula | C₉H₆D₃NO₃ | The elemental composition of the molecule.[6] |

| Molecular Weight | 182.19 g/mol | The mass of one mole of the substance.[6] |

| Appearance | White to Off-White Solid | A visual description of the material. |

| Solubility | Soluble in DMSO or Methanol | Information on suitable solvents for the compound. |

Table 3: Analytical Test Results

| Test | Method | Specification | Result |

| Purity | HPLC | ≥ 98.0% | 99.5% |

| Identity | ¹H NMR | Conforms to Structure | Conforms |

| Identity | Mass Spectrometry | Conforms to Structure | Conforms |

Experimental Protocols

This section details the methodologies for the key analytical tests cited on a typical this compound CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a chemical compound by separating it from any potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a column oven.

-

Mobile Phase Preparation: A gradient mobile phase is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 270 nm[7]

-

Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

-

-

Data Analysis: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks detected in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). Electrospray ionization (ESI) is a common ionization source for this type of molecule.

-

Sample Preparation: The sample is prepared similarly to the HPLC analysis, typically at a concentration of 10-100 µg/mL, and infused directly into the mass spectrometer or injected via the LC system.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Data Analysis: The resulting mass spectrum is analyzed for the presence of the expected molecular ion peak. For this compound (C₉H₆D₃NO₃), the expected monoisotopic mass is approximately 182.08. In positive ion mode, the expected peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 183.09.[8] The observed mass is compared to the calculated theoretical mass.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and placement of atoms.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

NMR Acquisition Parameters:

-

Experiment: Standard 1D Proton (¹H) NMR

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds between scans.

-

-

Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts, splitting patterns (multiplicity), and integration of the peaks are analyzed to confirm that the observed spectrum is consistent with the known structure of this compound. The absence of a sharp singlet for the acetyl methyl protons (around 2.1 ppm) and the presence of a much smaller residual peak confirms the high level of deuteration.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the quality control process and a hypothetical signaling pathway for Acedoben.

Caption: General workflow for the quality control and generation of a Certificate of Analysis.

Caption: Simplified workflow for HPLC-based purity analysis.

References

- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 2. trdsf.com [trdsf.com]

- 3. blog.ciklab.com [blog.ciklab.com]

- 4. mar-kov.com [mar-kov.com]

- 5. datacor.com [datacor.com]

- 6. calpaclab.com [calpaclab.com]

- 7. HPLC Separation of Acedoben and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]

- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of d3-Labeled Internal Standards in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent variability of this technique, largely due to matrix effects, necessitates a robust strategy for normalization. This technical guide delves into the core rationale for using deuterium-labeled (d3) internal standards, a cornerstone of modern bioanalytical methodologies, providing a comprehensive overview of their advantages, practical applications, and the experimental rigor required for their successful implementation.

The Fundamental Rationale: Combating the Matrix Effect

The primary justification for employing a d3-labeled internal standard is to correct for the "matrix effect," a phenomenon where components of a biological sample (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.

A stable isotope-labeled (SIL) internal standard, such as a d3-labeled analog, is the ideal tool to combat this challenge. By incorporating three deuterium atoms, the internal standard's mass is increased by three daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to the analyte. This near-identical nature ensures that the analyte and the internal standard experience the same variations throughout the analytical process, including:

-

Extraction Recovery: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction will be proportional for both the analyte and the d3-internal standard.

-

Ionization Efficiency: Both compounds will be subject to the same degree of ion suppression or enhancement in the MS source.[1]

-

Chromatographic Behavior: Ideally, both compounds co-elute from the liquid chromatography column, ensuring they enter the mass spectrometer at the same time and experience the same matrix components.

By measuring the ratio of the analyte's response to the d3-internal standard's response, these variations are effectively normalized, leading to significantly improved accuracy and precision in the final quantitative results.

Quantitative Evidence: The Impact of a d3-Labeled Internal Standard

The theoretical advantages of using a d3-labeled internal standard are borne out by empirical data. The following tables summarize the results from two key studies that directly compare the performance of bioanalytical methods with and without a stable isotope-labeled internal standard.

Case Study 1: Quantification of the Depsipeptide Kahalalide F

A study by de Boer et al. (2005) compared the performance of an LC-MS method for the anticancer agent kahalalide F using a structural analog as an internal standard versus a d8-labeled SIL internal standard. The results clearly demonstrate the superior performance of the SIL internal standard.

Table 1: Comparison of Accuracy and Precision for Kahalalide F Quantification [2]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) |

| Analogous Internal Standard | 96.8 | 8.6 (284) |

| d8-Labeled Internal Standard | 100.3 | 7.6 (340) |

A Levene's test for equality of variances showed that the variance using the SIL internal standard was significantly lower (p=0.02) than with the use of the analogous internal standard, indicating a significant improvement in precision.[2]

Case Study 2: Quantification of Lapatinib in Human Plasma

A study by Ji et al. (2011) highlighted the essential role of a d3-labeled internal standard in correcting for interindividual variability in the recovery of the cancer drug lapatinib from patient plasma.

Table 2: Accuracy and Precision of Lapatinib Quantification using a Non-Isotope-Labeled (Zileuton) vs. a d3-Labeled Internal Standard in Pooled Human Plasma [3]

| Internal Standard | Lapatinib Conc. (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |

| Zileuton | 5 (LLOQ) | 8.9 | 10.5 | 103.2 |

| 15 | 4.5 | 6.8 | 101.3 | |

| 800 | 3.1 | 5.5 | 98.8 | |

| 4000 | 2.5 | 4.9 | 99.5 | |

| Lapatinib-d3 | 5 (LLOQ) | 7.5 | 9.8 | 105.4 |

| 15 | 3.8 | 5.9 | 102.7 | |

| 800 | 2.7 | 4.8 | 99.4 | |

| 4000 | 2.1 | 4.1 | 100.1 |

While both methods showed acceptable performance in pooled plasma, the study revealed significant inter-individual differences in lapatinib recovery from patient plasma samples, which only the d3-labeled internal standard could effectively correct.

Table 3: Recovery of Lapatinib in Plasma from Different Donors Using Zileuton as Internal Standard [3]

| Donor | Lapatinib Recovery (%) | Zileuton Recovery (%) | IS-Normalized Recovery (%) |

| 1 | 68.3 | 10.3 | 663 |

| 2 | 28.9 | 2.5 | 1136 |

| 3 | 69.8 | 18.2 | 384 |

| 4 | 55.4 | 84.0 | 66 |

| 5 | 50.1 | 19.3 | 260 |

| 6 | 45.3 | 25.1 | 180 |

The up to 17-fold variation in the internal standard-normalized recovery when using a non-isotope-labeled internal standard underscores the critical need for a SIL-IS in clinical studies where patient-to-patient variability is expected.[3]

Experimental Protocols: A Practical Guide

The successful implementation of a d3-labeled internal standard relies on a well-developed and validated experimental protocol. Below are detailed methodologies from published studies for the quantification of lapatinib and immunosuppressants.

Quantification of Lapatinib in Human Plasma using Lapatinib-d3

This protocol is adapted from Ji et al. (2011).[3]

3.1.1. Sample Preparation

-

To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (lapatinib-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

3.1.2. LC-MS/MS Conditions

-

LC System: Waters Alliance 2695

-

Column: Waters XBridge C18, 3.5 µm, 50 × 2.1 mm i.d.

-

Mobile Phase: 50:50 (v/v) methanol and 0.45% formic acid in water.

-

Flow Rate: 0.2 mL/min

-

MS System: Waters Quattro Micromass triple quadrupole

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Lapatinib: 581.40 > 364.96

-

Lapatinib-d3: 584.10 > 366.00

-

Quantification of Immunosuppressants in Whole Blood

This protocol is a general representation based on the work of Buchwald et al. (2012) for the analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus using their respective deuterated internal standards.[4][5]

3.2.1. Sample Preparation

-

To 50 µL of whole blood, add 100 µL of a precipitation reagent containing the deuterated internal standards in a mixture of zinc sulfate and methanol.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation and cell lysis.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a 96-well plate for injection or for online solid-phase extraction (SPE).

3.2.2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent with online SPE capabilities.

-

SPE Cartridge: C18 or similar reversed-phase material.

-

Analytical Column: C18 phenyl-hexyl or similar.

-

Mobile Phase: A gradient of ammonium acetate in water and methanol/acetonitrile.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Specific precursor and product ions for each immunosuppressant and its corresponding deuterated internal standard are monitored.

Visualizing the Workflow: From Sample to Result

The following diagrams, created using the DOT language, illustrate the typical workflows in which d3-labeled internal standards are employed.

References

- 1. waters.com [waters.com]

- 2. scispace.com [scispace.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

Methodological & Application

Application Note: A High-Throughput LC-MS/MS Method for the Quantification of Acedoben in Human Plasma Using Acedoben-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acedoben in human plasma. The method utilizes a simple and efficient protein precipitation step for sample preparation and employs Acedoben-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The assay was developed and validated following principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Acedoben (4-acetamidobenzoic acid) is the acetyl derivative of para-aminobenzoic acid (PABA).[3] Accurate quantification of Acedoben in biological matrices like plasma is crucial for understanding its pharmacokinetic profile in preclinical and clinical studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] This note describes a complete protocol, from sample preparation to data analysis, for quantifying Acedoben in human plasma. The method uses this compound as an internal standard to correct for matrix effects and variability during sample processing.[5]

Experimental Protocol

Materials and Reagents

-

Analytes: Acedoben (Molar Mass: 179.17 g/mol [3][6]), this compound (Molar Mass: 182.19 g/mol [5])

-

Plasma: Blank human plasma (K2-EDTA)

-

Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), Formic acid (FA)

-

Water: Deionized water (18.2 MΩ·cm)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Acedoben and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Acedoben stock solution in 50:50 ACN:H₂O to create calibration standards (CS). Prepare at least four levels of quality control (QC) samples (LOD, LQC, MQC, HQC) similarly.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation

A simple protein precipitation method is used for sample extraction.[7] This approach is fast, cost-effective, and suitable for high-throughput analysis.[8]

-

Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well plate.

-

Add 150 µL of the IS Working Solution (100 ng/mL this compound in ACN) to each well.

-

Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.[9]

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The chromatographic and mass spectrometric parameters are optimized to provide a short run time with high sensitivity and no interference from endogenous plasma components.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 5 |

| 3.5 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 550°C |

| Ion Source Gas 1 (GS1) | 55 psi |

| Ion Source Gas 2 (GS2) | 60 psi |

| MRM Transitions | |

| Analyte | Q1 Mass (m/z) |

| Acedoben | 180.2 |

| This compound (IS) | 183.2 |

DP = Declustering Potential, CE = Collision Energy. MRM transitions are based on published data for Acedoben and its deuterated form.[10]

Method Validation Summary

The method was validated according to the FDA Bioanalytical Method Validation guidance.[1][11] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 3: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.0 (LLOQ) | 0.95 | 95.0 |

| 2.5 | 2.6 | 104.0 |

| 10.0 | 9.8 | 98.0 |

| 50.0 | 51.5 | 103.0 |

| 250.0 | 245.0 | 98.0 |

| 500.0 | 508.0 | 101.6 |

| 1000.0 (ULOQ) | 990.0 | 99.0 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at four QC levels. All results were within the acceptable limits of ±15% (±20% for LLOQ).

Table 4: Intra-day and Inter-day Precision & Accuracy (n=6)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 1.08 | 8.5 | 108.0 | 1.10 | 9.2 | 110.0 |

| LQC | 3.0 | 2.95 | 6.2 | 98.3 | 3.05 | 7.1 | 101.7 |

| MQC | 150.0 | 154.5 | 4.1 | 103.0 | 148.5 | 5.5 | 99.0 |

| HQC | 750.0 | 735.0 | 3.5 | 98.0 | 762.0 | 4.8 | 101.6 |

Matrix Effect and Recovery

The protein precipitation with acetonitrile was found to be effective.[7] The matrix effect was minimal, and recovery was consistent and high.

Table 5: Matrix Effect and Extraction Recovery (n=6)

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Extraction Recovery (%) |

| LQC | 3.0 | 0.98 | 1.01 | 95.2 |

| HQC | 750.0 | 0.95 | 0.99 | 96.5 |

Stability

Acedoben was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage (-80°C for 30 days). All stability results were within ±15% of the nominal concentrations.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of Acedoben in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic assessments in large-scale clinical trials. The validation results demonstrate that the method is linear, accurate, precise, and robust, meeting regulatory standards for bioanalytical assays.

References

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 2. moh.gov.bw [moh.gov.bw]

- 3. Acedoben - Wikipedia [en.wikipedia.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Revolutionizing Bioanalysis: A Validated LC-MS/MS Method for the Quantification of Acedoben Using Acedoben-d3

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acedoben, the acetylated metabolite of p-aminobenzoic acid (PABA), is a key analyte in pharmacokinetic and metabolism studies, particularly in the context of drugs like Benzocaine which metabolize to PABA.[1] Accurate and reliable quantification of Acedoben in biological matrices is crucial for understanding the disposition of these parent compounds. This application note presents a detailed, validated bioanalytical method for the determination of Acedoben in plasma using a stable isotope-labeled internal standard, Acedoben-d3, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3][4][5][6]

This method employs a simple and efficient protein precipitation step for sample preparation, followed by a rapid and sensitive UPLC-MS/MS analysis. The protocol has been validated following FDA guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.[7][8]

Metabolic Pathway of Acedoben Formation

Acedoben is formed through the metabolic conversion of p-aminobenzoic acid (PABA). PABA itself can be a metabolic product of other compounds, such as the topical anesthetic Benzocaine. The metabolic cascade involves the hydrolysis of Benzocaine to PABA, which is then acetylated to form Acedoben. Understanding this pathway is essential for interpreting pharmacokinetic data.

References

- 1. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acedoben-d3 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben (4-acetamidobenzoic acid) is a metabolite of several pharmaceutical compounds, including the anesthetic Benzocaine and the immunomodulatory agent Inosine Pranobex.[1][2][3] The quantification of Acedoben in biological matrices is crucial for pharmacokinetic and drug metabolism studies of these parent drugs. Acedoben-d3, the deuterium-labeled analog of Acedoben, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing for accurate correction of matrix effects and variations in sample processing and instrument response.[1]

These application notes provide detailed protocols and data for the use of this compound in drug metabolism studies, focusing on its application as an internal standard for the accurate quantification of Acedoben.

Application 1: Pharmacokinetic Analysis of Acedoben in Biological Fluids

The primary application of this compound is as an internal standard in LC-MS/MS methods to determine the concentration of Acedoben in biological samples such as plasma. This is essential for establishing the pharmacokinetic profile of drugs that are metabolized to Acedoben.

Experimental Protocol: Quantification of Acedoben in Pig Plasma

This protocol is adapted from a validated method for a pharmacokinetic study of Inosine Pranobex in pigs.

1. Materials and Reagents

-

Acedoben analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Pig plasma (control and study samples)

2. Stock and Working Solutions

-

Acedoben Stock Solution (1 mg/mL): Dissolve 10 mg of Acedoben in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Acedoben Working Solutions (for calibration curve and QCs): Prepare by serial dilution of the Acedoben stock solution with 50% methanol.

-

This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to the desired concentration.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of acetonitrile containing the this compound internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.2% formic acid in water:acetonitrile, 95:5 v/v).

-

Transfer to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: Agilent 1260 Infinity HPLC or equivalent

-

Column: Atlantis T3 (150 × 3 mm, 3 µm) or equivalent

-

Mobile Phase A: 0.2% formic acid in water

-

Mobile Phase B: 0.2% formic acid in acetonitrile

-

Gradient: (example) 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: AB Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Acedoben: 180.20 → 94.0 m/z

-

This compound (IS): 183.20 → 95.0 m/z

-

Data Presentation: Method Validation and Pharmacokinetic Parameters

The following tables summarize the validation results and pharmacokinetic parameters from a study utilizing this compound as an internal standard for Acedoben quantification in pig plasma following oral administration of Inosine Pranobex.

Table 1: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | 10 ng/mL |

| LOD | 3 ng/mL |

| Intra-day Precision (RSD%) | |

| LQC (50 ng/mL) | 5.21% |

| MQC (5000 ng/mL) | 2.11% |

| HQC (10,000 ng/mL) | 2.82% |

| Inter-day Precision (RSD%) | |

| LQC (50 ng/mL) | 6.84% |

| MQC (5000 ng/mL) | 3.43% |

| HQC (10,000 ng/mL) | 4.52% |

| Accuracy (% Recovery) | 89% to 98.57% |

| Recovery | > 80% |

Table 2: Pharmacokinetic Parameters of Acedoben in Pigs

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |

| 20 | 1.5 ± 0.5 | 1800 ± 450 | 4500 ± 1200 | 1.42 ± 0.35 |

| 40 | 2.0 ± 0.8 | 4200 ± 1100 | 11000 ± 2800 | 1.25 ± 0.31 |

| 80 | 2.5 ± 1.0 | 9500 ± 2400 | 25000 ± 6300 | 0.85 ± 0.21 |

Application 2: In Vitro Drug Metabolism Studies

This compound can be used as an internal standard for quantifying the formation of Acedoben from a parent drug in in vitro systems, such as liver microsomes or S9 fractions. This is crucial for determining metabolic stability and identifying metabolic pathways.

Experimental Protocol: Metabolic Stability of a Pro-drug in Human Liver Microsomes

This is a general protocol that can be adapted for a drug that metabolizes to Acedoben.

1. Materials and Reagents

-

Parent drug

-

Acedoben and this compound standards

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) for quenching

2. Incubation Procedure

-

Prepare an incubation mixture containing the parent drug (e.g., 1 µM) and HLM (e.g., 0.5 mg/mL) in phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction by adding 2-3 volumes of cold acetonitrile containing this compound (internal standard).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of Acedoben.

3. Data Analysis

-

Plot the concentration of Acedoben formed over time.

-

The initial rate of formation can be determined from the linear portion of the curve.

-

This data can be used to calculate kinetic parameters such as Km and Vmax if substrate concentrations are varied.

Visualizations

Metabolic Pathway of Inosine Pranobex to Acedoben

References